![molecular formula C10H11N3S B460582 2-amino-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carbonitrile CAS No. 36860-48-7](/img/structure/B460582.png)
2-amino-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carbonitrile
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Description
2-amino-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carbonitrile (ADP) is an organic compound belonging to the class of thienopyridines. It has a wide range of applications in scientific research due to its unique chemical structure and properties. ADP has been used in a variety of laboratory experiments such as enzyme inhibition, protein-ligand binding, and drug discovery. Furthermore, ADP has been studied for its potential to modulate biochemical and physiological processes, as well as its therapeutic effects.
Scientific Research Applications
Synthesis and Biological Activity : A study by Okuda et al. (2014) described the synthesis of related compounds, specifically evaluating their inhibitory activity on the formation of pentosidine, a marker for advanced glycation end products (Okuda, Itsuji, Hirota, & Sasaki, 2014).
Antimicrobial Properties : El-Essawy et al. (2010) synthesized derivatives based on thieno[2,3-b]pyridine and tested them for antimicrobial and antifungal activity, highlighting the potential of these compounds in treating microbial infections (El-Essawy, Hawatta, Abdel-Megied, & El-Sherbeny, 2010).
Antiplatelet Aggregation Activity : Research by Okuda et al. (2013) involved synthesizing related heterocycles and evaluating their potential as inhibitors of platelet aggregation, an important aspect in cardiovascular research (Okuda, Nikaido, Hirota, & Sasaki, 2013).
Synthesis of Novel Compounds : Abdelriheem et al. (2015) focused on synthesizing new compounds incorporating thieno[2,3-b]pyridine, which could have various applications in material science and pharmacology (Abdelriheem, Ahmad, & Abdelhamid, 2015).
Development of New Heterocycles : Youssef (2009) explored the reactions of related compounds to develop new heterocyclic compounds, which are crucial in the development of new drugs and materials (Youssef, 2009).
Cyclization Reactions : Chigorina et al. (2019) studied reactions involving related compounds, leading to the creation of new heterocycles. Such research is fundamental in organic chemistry and drug discovery (Chigorina, Bespalov, & Dotsenko, 2019).
properties
IUPAC Name |
4-amino-3-thia-1-azatricyclo[5.2.2.02,6]undeca-2(6),4-diene-5-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S/c11-5-7-8-6-1-3-13(4-2-6)10(8)14-9(7)12/h6H,1-4,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTKBYTULJUZJBI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C3=C2SC(=C3C#N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carbonitrile |
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